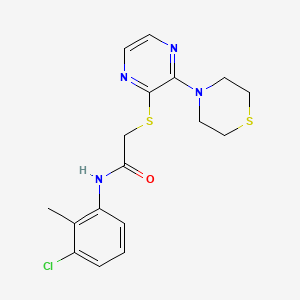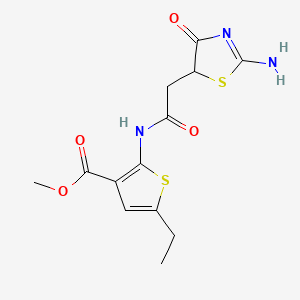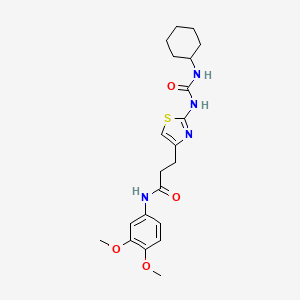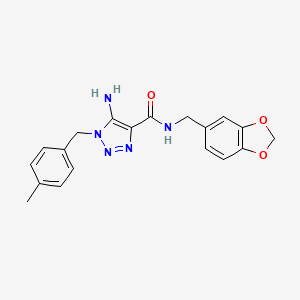![molecular formula C13H12N4O3 B2816510 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 442652-86-0](/img/structure/B2816510.png)
3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological applications .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving the construction of the ring structures from different cyclic or acyclic precursors, or the functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds are often involved in reactions with other organic molecules, leading to the formation of new compounds .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research has delved into the structural characteristics of pyrazolopyridine derivatives, revealing insights into their molecular conformations and interactions. For example, Quiroga et al. (2010) investigated hydrogen-bonded assemblies in pyrazolopyridine derivatives, demonstrating how molecules are linked into centrosymmetric dimers and chains through hydrogen bonds, contributing to the understanding of molecular aggregation and crystallization behaviors in these compounds (Quiroga et al., 2010).
Corrosion Inhibition
Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors. Sudheer and Quraishi (2015) evaluated the inhibition effect of aryl pyrazolo pyridine derivatives on copper corrosion in hydrochloric acid, finding significant inhibition efficiencies, which suggests applications in protecting metals from corrosion (Sudheer & Quraishi, 2015).
Synthetic Methodologies
The synthesis of pyrazolopyridine derivatives has been a focal point of research due to their potential in creating new materials and biologically active molecules. For instance, the work by Ghattas et al. (2003) on the synthesis of new pyrazolopyridines showcases the versatility of these compounds in generating diverse molecular structures, which could be leveraged in pharmaceuticals and materials science (Ghattas et al., 2003).
Biologically Active Compounds
Some studies have focused on the creation of biologically active compounds utilizing pyrazolopyridine scaffolds. For example, the synthesis of neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives with potential hypnotic and analgesic properties demonstrates the therapeutic possibilities of these compounds (Menegatti et al., 2006).
Antibacterial Activities
Research by Maqbool et al. (2014) into the antibacterial screening of pyrazolo[3,4-b]pyridine derivatives underscores their potential as antibacterial agents, indicating a possible application in combating bacterial infections (Maqbool et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-4-(2-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-7-12-9(6-11(18)14-13(12)16-15-7)8-4-2-3-5-10(8)17(19)20/h2-5,9H,6H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYKJEXEPYXKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)


![[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2816435.png)


![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)

![2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2816445.png)



![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)